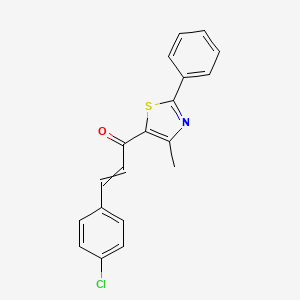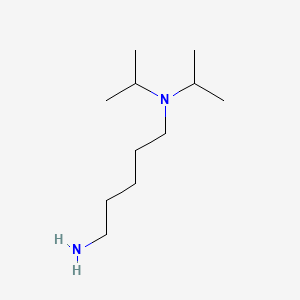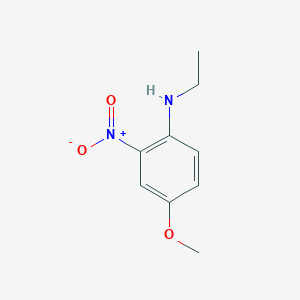
Benzotiazol-2-il-butil-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazol-2-yl-butyl-amine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Aplicaciones Científicas De Investigación
Benzothiazol-2-yl-butyl-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.
Medicine: Benzothiazol-2-yl-butyl-amine derivatives are being investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Benzothiazol-2-yl-butyl-amine derivatives have been found to target a variety of enzymes and proteins. For instance, they have been reported to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and signal transduction .
Mode of Action
The interaction of Benzothiazol-2-yl-butyl-amine with its targets results in the inhibition of these enzymes, thereby disrupting the normal functioning of the cell . For example, the inhibition of DNA gyrase prevents DNA replication, leading to cell death .
Biochemical Pathways
Benzothiazol-2-yl-butyl-amine affects several biochemical pathways. For instance, it inhibits the synthesis of mycolic acid, a key component of the cell wall of Mycobacterium tuberculosis . It also disrupts the mitochondrial apoptotic pathway by inhibiting BCL-2, a key regulator of apoptosis .
Result of Action
The molecular and cellular effects of Benzothiazol-2-yl-butyl-amine’s action depend on the specific target and the biological context. For example, when it inhibits BCL-2, it can induce apoptosis in cancer cells . When it disrupts the synthesis of mycolic acid, it can inhibit the growth of Mycobacterium tuberculosis .
Análisis Bioquímico
Biochemical Properties
Benzothiazol-2-yl-butyl-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The synthesis of Benzothiazol-2-yl-butyl-amine derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
Cellular Effects
The effects of Benzothiazol-2-yl-butyl-amine on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazol-2-yl-butyl-amine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a BCL-2 inhibitor, disrupting the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family .
Metabolic Pathways
Benzothiazol-2-yl-butyl-amine is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazol-2-yl-butyl-amine typically involves the reaction of 2-aminobenzenethiol with butylamine under specific conditions. One common method is the condensation reaction, where 2-aminobenzenethiol is reacted with butylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Benzothiazol-2-yl-butyl-amine may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow reactors. These methods can enhance the reaction rates and yields, making the process more cost-effective and environmentally friendly.
Types of Reactions:
Oxidation: Benzothiazol-2-yl-butyl-amine can undergo oxidation reactions, where the sulfur atom in the thiazole ring is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms in the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with varying degrees of hydrogenation.
Substitution: Substituted benzothiazole derivatives with different functional groups.
Comparación Con Compuestos Similares
2-Aminobenzothiazole: A precursor in the synthesis of Benzothiazol-2-yl-butyl-amine, known for its antimicrobial properties.
Benzothiazol-2-yl-methyl-amine: Similar in structure but with a methyl group instead of a butyl group, used in various chemical syntheses.
Benzothiazol-2-yl-ethyl-amine: Another similar compound with an ethyl group, used in medicinal chemistry.
Uniqueness: Benzothiazol-2-yl-butyl-amine is unique due to its specific butylamine substitution, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-butyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBYZFOJJXHSDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397119 |
Source


|
| Record name | Benzothiazol-2-yl-butyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24622-31-9 |
Source


|
| Record name | Benzothiazol-2-yl-butyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B1334322.png)

![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)

![N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide](/img/structure/B1334333.png)









